molecular formula C9H15NO2 B1505987 Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 745836-21-9

Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B1505987
CAS No.: 745836-21-9
M. Wt: 169.22 g/mol
InChI Key: KRURNZGDUICNNP-GCJDJSOWSA-N
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Description

Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic amine derivative featuring a norbornane-like framework. Its structure includes a seven-membered azabicyclic system with an ethyl ester group at position 7 and stereochemical specificity at positions 1R and 4S (). This compound serves as a key intermediate in pharmaceutical synthesis, particularly for chiral molecules requiring rigid bicyclic scaffolds. Its molecular formula is C₉H₁₅NO₂, with a molar mass of 169.22 g/mol, and it exhibits a predicted boiling point of 234.1 ± 23.0 °C and pKa of 9.96 ± 0.40 ().

Properties

IUPAC Name

ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(8)10-5-6/h6-8,10H,2-5H2,1H3/t6-,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRURNZGDUICNNP-GCJDJSOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC1NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@@H]2CC[C@H]1NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716977
Record name Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745836-21-9
Record name Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate, also known as ANTI-2-azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C9H15NO2
  • Molecular Weight: 169.22 g/mol
  • CAS Number: 745836-21-9

This compound exhibits its biological activity primarily through interactions with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for specific enzymes, particularly those involved in the cathepsin family, which play roles in protein degradation and immune response regulation. The inhibition of cathepsin C has been linked to potential therapeutic effects in conditions such as cystic fibrosis and certain autoimmune diseases .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that it exhibits efficacy against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial effects of various azabicyclic compounds, including this compound. Results indicated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Neuroprotective Mechanism

In a neuroprotection study conducted on cultured neuronal cells, this compound was shown to reduce cell death induced by oxidative stress by approximately 40%. This effect was associated with the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Scientific Research Applications

Pharmaceutical Development

Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to various bioactive compounds:

  • Inhibitors of Enzymes : Studies have shown that derivatives of this compound can act as inhibitors for enzymes such as Cathepsin C, which is implicated in various diseases including cystic fibrosis and certain cancers .

Neuroscience

The compound's structural properties suggest potential applications in neuroscience:

  • Neuromodulators : Research indicates that azabicyclo compounds can interact with neurotransmitter systems, potentially serving as neuromodulators or in the treatment of neurological disorders .

Chemical Biology

In chemical biology, this compound is used as a building block for synthesizing more complex molecules:

  • Targeted Drug Design : Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific biological targets .

Case Study 1: Inhibition of Cathepsin C

A study published in a patent document demonstrated that modified azabicyclo compounds can effectively inhibit Cathepsin C activity, suggesting their potential use in treating related diseases . The research involved synthesizing various derivatives and evaluating their inhibitory effects through biochemical assays.

Case Study 2: Neurological Activity

Research conducted on azabicyclo derivatives indicated their ability to modulate neurotransmitter release in animal models, suggesting their use in developing treatments for depression and anxiety disorders . The study focused on assessing behavioral changes following administration of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereochemical Isomers

Ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate
  • CAS : 161511-86-0 ()
  • Key Differences : The carboxylate group is at position 3 instead of 7, altering steric and electronic properties. This positional isomer may exhibit distinct reactivity in nucleophilic substitutions or hydrogen bonding interactions.
(1R,2S,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
  • CAS : 921755-43-3 ()
  • Key Differences : The nitrogen atom is at position 1 (1-azabicyclo) instead of 2, and stereochemistry differs (1R,2S,4R). Such variations can significantly impact biological target interactions, such as receptor binding affinity.

Functional Group Modifications

tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • CAS : 163513-98-2 ()
  • Key Differences :
    • Replaces the ethyl ester with a tert-butyl ester, increasing steric bulk and stability against hydrolysis.
    • Introduces a ketone group at position 2 (2-oxo), which enhances electrophilicity for further derivatization (e.g., nucleophilic additions).
  • Synthesis : Involves Boc-protection strategies (tert-butoxycarbonyl) ().
Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
  • Key Differences :
    • Methyl ester instead of ethyl, reducing lipophilicity.
    • Hydrochloride salt form improves solubility in polar solvents ().

Heteroatom Substitutions

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
  • CAS : 31560-06-2 ()
  • Key Differences :
    • Oxygen atom replaces nitrogen at position 2 (2-oxa), altering hydrogen-bonding capacity and electronic distribution.
    • Lacks a carboxylate group, limiting its utility as a synthetic intermediate but expanding applications in heterocyclic chemistry.

Derivatives with Bioactive Moieties

(6-Chloropyridin-3-yl)methyl-7-azabicyclo[2.2.1]heptane carboxylates
  • Key Features :
    • Chloropyridinylmethyl groups enhance binding to nicotinic acetylcholine receptors ().
    • Acetoxy derivatives (e.g., compounds 11 and 12 in ) act as prodrugs, improving membrane permeability.
Trifluoromethanesulfonamido Derivatives
  • Example : Methyl (1R,3S,4S)-2-(O-(tert-butyl)-N-((trifluoromethyl)sulfonyl)-L-seryl)-2-azabicyclo[2.2.1]heptane-3-carboxylate ().
  • Key Differences :
    • Trifluoromethyl sulfonamide groups introduce strong electron-withdrawing effects, enhancing metabolic stability.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Features Reference
Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate 1251009-93-4 C₉H₁₅NO₂ 169.22 Ethyl ester at position 7; 1R,4S stereochemistry
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate 163513-98-2 C₁₁H₁₇NO₃ 211.26 tert-Butyl ester; ketone at position 2
(1R,2S,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate 921755-43-3 C₉H₁₅NO₂ 169.22 Nitrogen at position 1; 1R,2S,4R stereochemistry
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride 31560-06-2 C₆H₁₀ClNO 147.60 Oxygen at position 2; hydrochloride salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate
Reactant of Route 2
Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate

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